molecular formula C14H16N2O B15060448 1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol

1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol

Cat. No.: B15060448
M. Wt: 228.29 g/mol
InChI Key: IZOAQXMCHDKHHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol is a high-purity chemical compound offered for research and development purposes. This molecule features a 2,2'-bipyridine core, a privileged scaffold in coordination chemistry, functionalized with a 4'-methyl group and a propanol chain at the 4-position. The bipyridine group is a well-known chelating ligand that readily forms stable complexes with a wide range of transition metals, including ruthenium, iridium, and iron . The propanol side chain enhances the compound's solubility in various solvents and provides a handle for further chemical modification, such as polymerization or attachment to other surfaces and biomolecules. This compound is primarily valued in materials science and chemistry for constructing metal-organic complexes. These complexes serve as critical components in numerous applications, such as photosensitizers in dye-sensitized solar cells (DSSCs), catalysts for organic transformations, and emitters in organic light-emitting diodes (OLEDs). The methyl and propanol substituents allow for fine-tuning of the ligand's electronic properties and steric profile, which directly influences the performance and stability of the resulting metal complex. Researchers also utilize this bipyridine derivative as a versatile building block for synthesizing more elaborate molecular architectures. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human consumption of any kind. Researchers should handle this material using appropriate laboratory safety protocols.

Properties

Molecular Formula

C14H16N2O

Molecular Weight

228.29 g/mol

IUPAC Name

1-[2-(4-methylpyridin-2-yl)pyridin-4-yl]propan-1-ol

InChI

InChI=1S/C14H16N2O/c1-3-14(17)11-5-7-16-13(9-11)12-8-10(2)4-6-15-12/h4-9,14,17H,3H2,1-2H3

InChI Key

IZOAQXMCHDKHHF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=NC=C1)C2=NC=CC(=C2)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol typically involves the following steps:

    Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of two pyridine rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Introduction of the Methyl Group: The methyl group can be introduced at the 4’ position through a Friedel-Crafts alkylation reaction.

    Attachment of the Propanol Group: The propanol group can be attached to the 4 position through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the propanol moiety.

Industrial Production Methods

Industrial production of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The bipyridine core can be reduced under suitable conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is a carbonyl compound, such as an aldehyde or ketone.

    Reduction: The major product is a reduced bipyridine derivative.

    Substitution: The major products are substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.

    Biology: It can be used in studies involving metal ion transport and binding in biological systems.

    Industry: It is used in the synthesis of advanced materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4’-Methyl-[2,2’-bipyridin]-4-yl)propan-1-ol involves its ability to form stable complexes with metal ions. The bipyridine core acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs (Table 1) include:

Table 1: Structural Comparison of Bipyridine Derivatives

Compound Name Substituents Functional Group CAS Number Purity (%)
1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol 4'-Methyl on bipyridine; propan-1-ol at 4-position Primary alcohol 2701958-48-5 97
3-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol 4'-Methyl on bipyridine; propan-1-ol at 3-position Primary alcohol BD01550499 98
4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid 4'-Methyl on bipyridine; butanoic acid at 4-position Carboxylic acid 114527-28-5 N/A
1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine 4'-Methyl on bipyridine; aminomethyl at 4-position Primary amine 213124-09-5 N/A
5-Bromo-5'-methyl-2,2'-bipyridine 5-Bromo and 5'-methyl on bipyridine Halide 1187163-83-2 97

Key Observations :

  • Positional Isomerism : The target compound differs from 3-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol in the hydroxyl group’s position (C1 vs. C3). This affects hydrogen bonding and solubility; primary alcohols (C1) generally have higher boiling points than secondary alcohols .
  • Functional Group Variation: The carboxylic acid in 4-(4'-Methyl-[2,2'-bipyridin]-4-yl)butanoic acid increases acidity (pKa ~4-5) and aqueous solubility under basic conditions compared to the hydroxyl group (pKa ~16-18) in the target compound .

Physicochemical Properties

  • Hydrophobicity : The methyl group in the target compound enhances lipophilicity relative to polar analogs like the carboxylic acid derivative.
  • Coordination Chemistry : The hydroxyl group in the target compound can act as a weak Lewis base, whereas the amine in 1-{4'-Methyl-[2,2'-bipyridin]-4-yl}methanamine offers stronger coordination via the lone pair on nitrogen .

Biological Activity

1-(4'-Methyl-[2,2'-bipyridin]-4-yl)propan-1-ol, also known by its CAS number 114549-79-0, is a derivative of bipyridine, a class of compounds known for their diverse biological activities. Bipyridine derivatives have been studied for their roles in medicinal chemistry, particularly as ligands in coordination chemistry, and have shown potential in various biological applications.

Key Features:

  • The presence of the methyl group at the 4-position enhances lipophilicity.
  • The hydroxyl group contributes to hydrogen bonding capabilities.

Antimicrobial Activity

Bipyridine derivatives have been reported to exhibit antimicrobial properties. Studies indicate that modifications to the bipyridine structure can enhance antibacterial activity against a range of pathogens, including Gram-positive and Gram-negative bacteria.

CompoundActivityReference
This compoundPotentially active against E. coli and S. aureus

Anticancer Properties

Research on related bipyridine compounds has shown promising anticancer activity. For instance, certain bipyridine derivatives have been found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

CompoundCancer TypeMechanismReference
4-Methyl-2,2'-bipyridine derivativesBreast cancerInduction of apoptosis via ROS generation

Neuroprotective Effects

Some studies suggest that bipyridine compounds may have neuroprotective effects due to their ability to modulate neurotransmitter systems. This could be relevant for conditions such as Alzheimer's disease.

CompoundEffectMechanismReference
4-Methyl-bipyridine derivativesNeuroprotectionModulation of cholinergic activity

Case Study 1: Antimicrobial Screening

A study evaluated the antimicrobial efficacy of various bipyridine derivatives, including this compound. The compound was tested against standard bacterial strains using disk diffusion methods. Results indicated significant inhibition zones compared to control groups.

Case Study 2: Anticancer Activity

In vitro studies assessed the cytotoxic effects of bipyridine derivatives on human cancer cell lines. The results demonstrated that certain modifications led to enhanced cell death in breast and lung cancer cells, suggesting potential therapeutic applications.

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